8-Chloroimidazo[1,2-a]pyrazine
Overview
Description
8-Chloroimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C6H4ClN3. It has an average mass of 153.569 Da and a monoisotopic mass of 153.009369 Da .
Molecular Structure Analysis
The molecular structure of 8-Chloroimidazo[1,2-a]pyrazine consists of a fused imidazo and pyrazine ring. It has a density of 1.5±0.1 g/cm³, a molar refractivity of 39.8±0.5 cm³, and a molar volume of 101.4±7.0 cm³ .
Chemical Reactions Analysis
Regioselective metalations of 6-chloroimidazo[1,2-a]pyrazine using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl provided Zn- and Mg-intermediates, that after quenching with various electrophiles gave access to polyfunctionalized imidazopyrazine heterocycles .
Physical And Chemical Properties Analysis
8-Chloroimidazo[1,2-a]pyrazine has a polar surface area of 30 Ų and a polarizability of 15.8±0.5 10^-24 cm³. It has a surface tension of 57.1±7.0 dyne/cm and an index of refraction of 1.713 .
Scientific Research Applications
Scaffold in Drug Development
8-Chloroimidazo[1,2-a]pyrazine serves as a significant scaffold in drug development. Its versatility is highlighted in various synthesis methods and its incorporation in multiple drugs. Baenziger, Durantie, and Mathes (2017) emphasized its rapid accessibility through a Groebke–Blackburn–Bienaymé cyclisation, leading to various 3-aminoimidazo[1,2-a]pyrazines with high yield and purity (Baenziger et al., 2017). Similarly, Guasconi et al. (2011) developed a synthesis process for 3,8-diaminoimidazo[1,2-a]pyrazines, exploiting the Blackburn reaction, which showed potential as kinase inhibitors (Guasconi et al., 2011).
Biological Activity and Antimicrobial Potential
The imidazo[1,2-a]pyrazine structure exhibits multifarious biological activities. Goel, Luxami, and Paul (2015) compiled significant progress in synthetic methods and illustrated its reactivity and diverse biological applications (Goel et al., 2015). Additionally, Jyothi and Madhavi (2019) explored the antimicrobial activity of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, demonstrating the antimicrobial promise of this scaffold (Jyothi & Madhavi, 2019).
Applications in Antitumor Therapy
The imidazo[1,2-a]pyrazine core has been utilized in antitumor therapy. For example, Brzozowski and Sa̧czewski (2002) synthesized derivatives of 8-chloroimidazo[1,2-b][1,4,2]benzodithiazines with potential antitumor agents (Brzozowski & Sa̧czewski, 2002). Singh, Luxami, and Paul (2019) also synthesized and evaluated benzimidazole-imidazo[1,2-a]pyrazine conjugates for antitumor activity, demonstrating their efficacy against various cancer cell lines (Singh et al., 2019).
Chemiluminescent Properties
Adamczyk et al. (2003) explored the chemiluminescent properties of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, a compound class related to 8-Chloroimidazo[1,2-a]pyrazine, demonstrating potential applications in bioconjugation and as chemiluminescent probes (Adamczyk et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREWHWRWNMLCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C(C2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437417 | |
Record name | 8-chloroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroimidazo[1,2-a]pyrazine | |
CAS RN |
69214-33-1 | |
Record name | 8-chloroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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